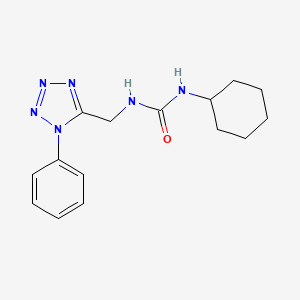
1-cyclohexyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-cyclohexyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea” is a chemical compound that contains a tetrazole ring . Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A specific synthesis method for “1-cyclohexyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea” is not found in the available resources.Molecular Structure Analysis
Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The specific molecular structure of “1-cyclohexyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea” is not found in the available resources.Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .科学的研究の応用
Corrosion Inhibition in Acidic Environments
1-Cyclohexyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has been studied as an effective inhibitor of aluminum corrosion in 1M hydrochloric acid (HCl) solutions . Its ability to protect metal surfaces from corrosion makes it valuable in industrial applications, especially in acidic environments.
Click Chemistry and Drug Discovery
The tetrazole moiety in this compound is a key player in click chemistry—a powerful synthetic method for linking molecular fragments. Researchers use click reactions to create libraries of diverse compounds for drug discovery. By functionalizing the tetrazole group, scientists can generate novel drug candidates with specific biological activities .
Anticancer Potential
Studies have explored the cytotoxic effects of related tetrazole derivatives. For instance, compound 10ec, structurally similar to our compound of interest, induced apoptosis in BT-474 breast cancer cells. The inhibition of colony formation in these cells suggests potential anticancer properties .
Biochemical Probes and Imaging Agents
Researchers have used tetrazole-containing compounds as biochemical probes to study biological processes. These probes can selectively bind to specific targets, aiding in the visualization of cellular structures or protein interactions. The tetrazole group’s unique properties make it suitable for designing imaging agents .
Hydrophobic Interactions and Ligand-Receptor Studies
The size, shape, charge distribution, and hydrophobic interactions of ligands (such as drugs) and receptors (target sites) play a crucial role in drug design. The tetrazole-containing urea compound can participate in these interactions, providing insights into ligand-receptor binding and drug efficacy .
Scaffold for Medicinal Chemistry
The cyclohexyl-urea backbone serves as a scaffold for medicinal chemistry. Researchers can modify the phenyl and tetrazole substituents to create analogs with varying properties. These analogs may exhibit improved bioavailability, reduced toxicity, or enhanced selectivity for specific biological targets .
Safety and Hazards
作用機序
Target of Action
Tetrazole derivatives have been known to interact with a variety of biological targets .
Mode of Action
Tetrazole derivatives can interact with their targets through a variety of mechanisms, including hydrogen bonding and hydrophobic interactions . The presence of the tetrazole ring can also contribute to the compound’s reactivity .
Biochemical Pathways
Tetrazole derivatives have been known to interact with a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular formula is chno, with an average mass of 210236 Da and a monoisotopic mass of 210122910 Da . These properties can influence the compound’s bioavailability.
Result of Action
Tetrazole derivatives have been known to exhibit a variety of biological activities, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and its interactions with its targets . For instance, tetrazoles are known to decompose and emit toxic nitrogen fumes when exposed to heat .
特性
IUPAC Name |
1-cyclohexyl-3-[(1-phenyltetrazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c22-15(17-12-7-3-1-4-8-12)16-11-14-18-19-20-21(14)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H2,16,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORXKISVGJXHKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,2'-bifuran]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2410086.png)
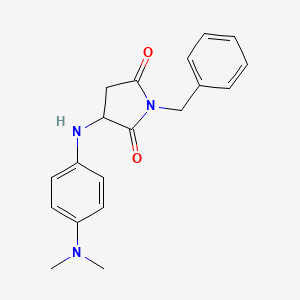
![N-(3,4-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2410089.png)
![2,4-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2410090.png)
![Ethyl 5-[(4-ethylphenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2410095.png)
![7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2410096.png)
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-2-yl]-5-(methoxymethyl)-1,3,4-oxadiazole](/img/structure/B2410098.png)
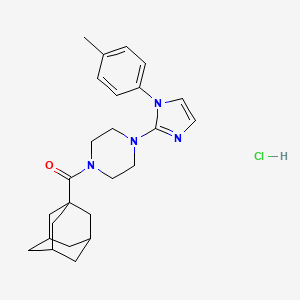
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2410102.png)
![N-(2-fluorophenyl)-2-[(4-phenyl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2410103.png)
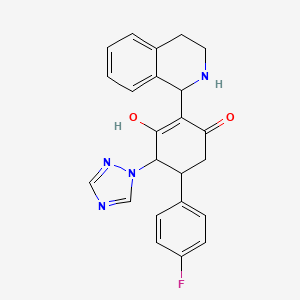
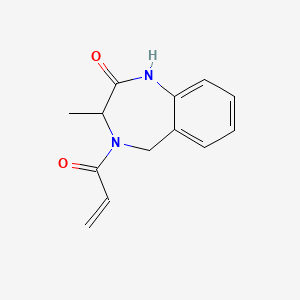
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B2410106.png)
![1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2410107.png)